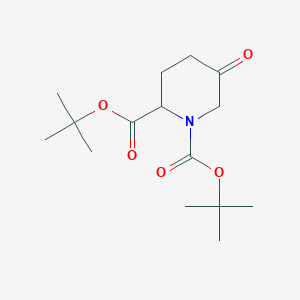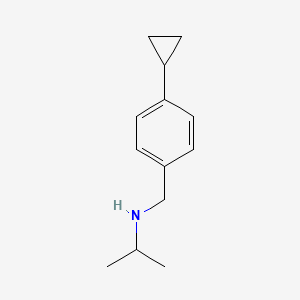
N-(4-Cyclopropylbenzyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Cyclopropylbenzyl)propan-2-amine is an organic compound that belongs to the class of amines It features a cyclopropyl group attached to a benzyl moiety, which is further connected to a propan-2-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyclopropylbenzyl)propan-2-amine typically involves the following steps:
Formation of the Benzyl Intermediate: The initial step involves the preparation of 4-cyclopropylbenzyl chloride from 4-cyclopropylbenzyl alcohol using thionyl chloride (SOCl₂) as a reagent.
Nucleophilic Substitution: The benzyl chloride intermediate is then reacted with propan-2-amine in the presence of a base such as sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyclopropylbenzyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).
Common Reagents and Conditions
Oxidation: KMnO₄, H₂O₂
Reduction: LiAlH₄, NaBH₄
Substitution: HNO₃, Br₂
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary or tertiary amines
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
N-(4-Cyclopropylbenzyl)propan-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and receptor binding studies.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-Cyclopropylbenzyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and benzyl groups contribute to the compound’s binding affinity and specificity. The amine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
N-Benzylpropan-2-amine: Similar structure but lacks the cyclopropyl group.
N-(4-Methoxybenzyl)propan-2-amine: Contains a methoxy group instead of a cyclopropyl group.
N-(4-Chlorobenzyl)propan-2-amine: Features a chlorine atom in place of the cyclopropyl group.
Uniqueness
N-(4-Cyclopropylbenzyl)propan-2-amine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-[(4-cyclopropylphenyl)methyl]propan-2-amine |
InChI |
InChI=1S/C13H19N/c1-10(2)14-9-11-3-5-12(6-4-11)13-7-8-13/h3-6,10,13-14H,7-9H2,1-2H3 |
InChI Key |
HQDVGLPVFQVOMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



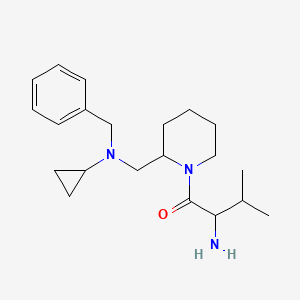
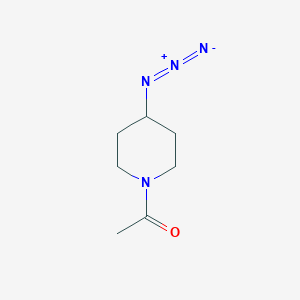
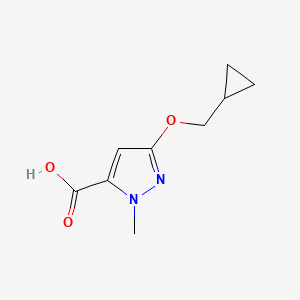
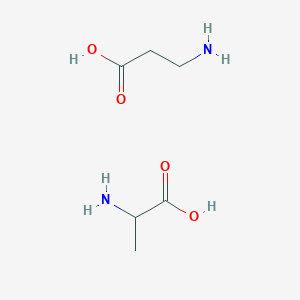
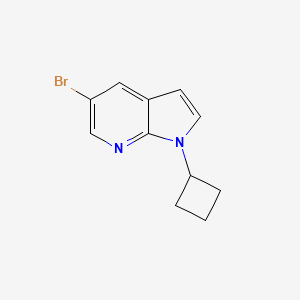
![Benzyl 3-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14772607.png)
![3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B14772612.png)
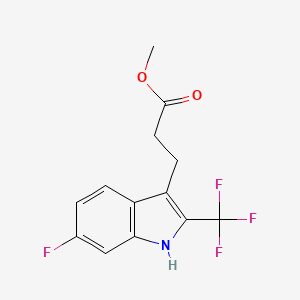
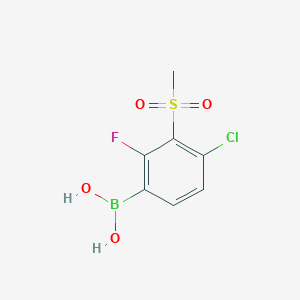
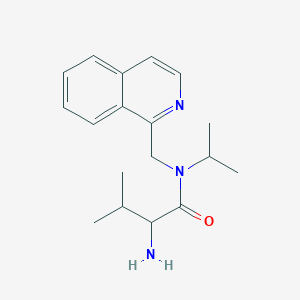
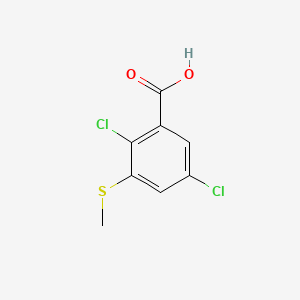
![3-(Difluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14772665.png)
